4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Physicochemical profiling Lipophilicity ADME prediction

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate (CAS 851092-77-8) is a pyrazole-based ester derivative belonging to the aryl sulfonyl pyrazole class, which includes clinically validated pharmacophores such as the COX-2 inhibitor celecoxib. The compound is catalogued as a screening compound (ChemDiv ID: C263-0299) with a molecular weight of 446.52 g/mol, molecular formula C₂₅H₂₂N₂O₄S, and is supplied at ≥95% purity.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 851092-77-8
Cat. No. B2573957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate
CAS851092-77-8
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C25H22N2O4S/c1-17-14-15-20(16-18(17)2)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3
InChIKeyWAVWGGCDEAWZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate (CAS 851092-77-8): Chemoinformatic and Pharmacological Context for Procurement Selection


4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate (CAS 851092-77-8) is a pyrazole-based ester derivative belonging to the aryl sulfonyl pyrazole class, which includes clinically validated pharmacophores such as the COX-2 inhibitor celecoxib. The compound is catalogued as a screening compound (ChemDiv ID: C263-0299) with a molecular weight of 446.52 g/mol, molecular formula C₂₅H₂₂N₂O₄S, and is supplied at ≥95% purity . The benzenesulfonyl-pyrazole core has demonstrated activity across multiple biological targets, including 5-HT1A (EC₅₀ 99 μM for the thiophene-2-carboxylate analog), West Nile Virus NS2B-NS3 protease, and anti-inflammatory pathways [1][2]. This compound serves as a versatile scaffold for medicinal chemistry optimization, with the 3,4-dimethylbenzoate ester providing a distinct substitution pattern that influences lipophilicity, steric bulk, and target engagement relative to halogenated, methoxylated, or heterocyclic benzoate analogs .

Why 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate Cannot Be Replaced by Generic Pyrazole Analogs: A Substitution-Pattern Rationale for Procurement Decision-Making


Within the benzenesulfonyl pyrazole chemotype, the ester moiety at the pyrazole 5-position is the primary driver of differentiated biological activity, physicochemical property tuning, and synthetic tractability. Direct structural analogs where the 3,4-dimethylbenzoate group is replaced by 4-chlorobenzoate, 4-fluorobenzoate, 3-methoxybenzoate, 3-bromobenzoate, or thiophene-2-carboxylate exhibit fundamentally altered lipophilicity (e.g., ΔlogP shifts exceeding 0.5 units), hydrogen-bonding capacity, and steric profiles . For example, the thiophene-2-carboxylate analog (CAS not specified, BDBM30880) shows only weak 5-HT1A affinity (EC₅₀ = 99 μM), whereas structurally distinct pyrazole sulfonamides in the celecoxib class achieve nanomolar COX-2 inhibition [1][2]. These differences are not incremental—they can determine whether a compound is active or inactive in a given assay. Additionally, the 3,4-dimethyl substitution on the benzoate ring introduces specific steric constraints that are absent in mono-substituted or unsubstituted benzoate variants, altering the conformational landscape accessible to the ester carbonyl and aromatic ring . Procurement of a generic pyrazole ester without verifying the exact ester substitution pattern therefore risks irreproducible screening results and wasted resources in lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate Against Its Closest Structural Analogs


Physicochemical Property Differentiation: logP, logD, and logSw of 3,4-Dimethylbenzoate Ester vs. Halogenated and Heterocyclic Analogs

The 3,4-dimethylbenzoate ester confers a distinct physicochemical profile relative to its closest analogs. The target compound has a measured logP of 4.77, logD (pH 7.4) of 4.77, and logSw of -4.66, corresponding to an aqueous solubility of approximately 22 μM. In comparison, the 4-chlorobenzoate analog has a higher molecular weight (452.91 vs. 446.52 g/mol) and introduces an electron-withdrawing chlorine atom that alters both lipophilicity and hydrogen-bonding potential . The thiophene-2-carboxylate analog, with a heterocyclic ester moiety, exhibits significantly different π-stacking and hydrogen-bonding properties that contribute to its weak 5-HT1A activity (EC₅₀ = 99 μM) [1]. The 3,4-dimethyl substitution pattern on the benzoate ring provides a unique combination of steric bulk and lipophilicity that is not achievable with mono-substituted benzoate esters (e.g., 4-fluoro, 4-chloro, or 3-methoxy analogs), predicting different membrane permeability and plasma protein binding profiles .

Physicochemical profiling Lipophilicity ADME prediction Drug-likeness

Scaffold-Level Pharmacological Differentiation: Anti-Inflammatory Activity of Phenylsulfonyl Pyrazoles vs. Indomethacin Reference Standard

The phenylsulfonyl pyrazole scaffold to which 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate belongs has demonstrated significant anti-inflammatory activity in direct comparison with indomethacin. Specifically, the structurally related compound 1-[1-(3-methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone (6b) exhibited high anti-inflammatory activity when compared with indomethacin as reference drug, with a lower gastrointestinal (GI) toxicity profile [1]. This scaffold-level activity is further supported by the Merck Frosst patent family (WO-0042021-A1), which claims 4-[(5-substituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides as non-steroidal anti-inflammatory agents with celecoxib-like pharmacology [2]. While direct head-to-head data for the 3,4-dimethylbenzoate variant against indomethacin are not yet published, the core scaffold has validated anti-inflammatory activity, and the 3,4-dimethyl substitution is predicted to modulate COX-2 selectivity through steric interactions with the enzyme's hydrophobic pocket [3].

Anti-inflammatory COX inhibition Pyrazole pharmacophore In vivo efficacy

Antiviral Scaffold Validation: West Nile Virus NS2B-NS3 Protease Inhibition by Phenylsulfonyl Pyrazoles

The phenylsulfonyl pyrazole chemotype has validated antiviral activity against West Nile Virus (WNV) NS2B-NS3 protease, a critical target for flavivirus drug discovery. In a high-throughput screen reported by Johnston et al. (2007), the closely related compound (5-amino-1-phenylsulfonylpyrazol-3-yl) 2-bromobenzoate achieved 100.8% inhibition of WNV NS2B-NS3 protease at 0.05 mM (50 μM), while the thiophene-2-carboxylate variant showed 101.4% inhibition at the same concentration [1]. Other pyrazole benzenesulfonamide derivatives in the same series displayed inhibition values exceeding 100%, including [5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate at 115.6% inhibition [2]. The target compound shares the critical phenylsulfonyl-pyrazole core with these validated inhibitors but incorporates a 3,4-dimethylbenzoate ester that may enhance cell permeability (logP = 4.77 vs. lower logP for amino-substituted variants) and modulate protease binding through hydrophobic pocket interactions. While direct WNV protease inhibition data for the 3,4-dimethylbenzoate variant are not yet available, the scaffold's antiviral potential is established across multiple ester derivatives .

Antiviral Flavivirus NS2B-NS3 protease West Nile Virus

Priority Research and Procurement Application Scenarios for 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate (CAS 851092-77-8)


Lead Optimization in COX-2 Selective Anti-Inflammatory Drug Discovery Programs

The phenylsulfonyl pyrazole scaffold has demonstrated celecoxib-like anti-inflammatory pharmacology, with compound 6b achieving comparable or superior efficacy to indomethacin in rodent paw edema models with reduced GI toxicity [1]. The 3,4-dimethylbenzoate ester variant (logP = 4.77, logSw = -4.66) occupies a distinct lipophilicity space relative to the sulfonamide-containing celecoxib analogs, enabling exploration of ester-based prodrug strategies or alternative binding modes within the COX-2 hydrophobic channel. Procurement of this compound supports systematic SAR studies aimed at optimizing COX-2 selectivity while maintaining the favorable GI safety profile observed for the scaffold .

Flavivirus NS2B-NS3 Protease Inhibitor Screening and Optimization

Validated WNV NS2B-NS3 protease inhibitors within the phenylsulfonyl pyrazole class achieve >100% inhibition at 50 μM [1]. The 3,4-dimethylbenzoate variant, with its higher logP (4.77 vs. typical amino-substituted analogs) and absence of the metabolically labile 5-amino group, is a strategic candidate for cell-based antiviral screening against WNV, Dengue, Zika, and Yellow Fever viruses. Its distinct substitution pattern may confer improved cell permeability and metabolic stability while maintaining the core sulfonyl-pyrazole pharmacophore essential for protease inhibition [2].

GPCR Panel Screening and 5-HT1A Serotonin Receptor Ligand Discovery

The thiophene-2-carboxylate analog of the benzenesulfonyl pyrazole scaffold has documented activity at the human 5-HT1A receptor (EC₅₀ = 99 μM), providing a starting point for GPCR-focused medicinal chemistry [1]. The 3,4-dimethylbenzoate ester introduces a distinct aromatic substitution pattern that can be systematically varied to probe the 5-HT1A orthosteric site's tolerance for hydrophobic bulk at the ester position. Procurement of this compound enables side-by-side GPCR panel screening against the thiophene, halogenated, and methoxylated analogs to establish comprehensive ester-position SAR for serotonergic activity .

Quote Request

Request a Quote for 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.